

# Orismilast's Mechanism of Action in Psoriasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Orismilast** is an emerging oral therapeutic agent for moderate-to-severe psoriasis, demonstrating a promising efficacy and safety profile in recent clinical trials. As a next-generation phosphodiesterase 4 (PDE4) inhibitor, its mechanism of action is centered on the targeted modulation of the inflammatory cascade that drives psoriasis pathogenesis. This technical guide provides a comprehensive overview of **Orismilast**'s core mechanism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

# Core Mechanism of Action: Selective PDE4 Inhibition

**Orismilast** is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with enhanced selectivity for the PDE4B and PDE4D subtypes.[1][2] These subtypes are predominantly expressed in immune cells and are critically involved in the inflammatory signaling cascades associated with chronic inflammatory diseases like psoriasis.[3][4]

The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[3] This targeted



action allows **Orismilast** to exert a broad range of anti-inflammatory effects early in the inflammation cascade.[5][6]

### **Signaling Pathway of Orismilast**

The following diagram illustrates the signaling pathway affected by **Orismilast**.





Click to download full resolution via product page



Caption: **Orismilast** inhibits PDE4, leading to increased cAMP, which modulates cytokine production to reduce inflammation.

# Impact on Inflammatory Pathways and Cytokine Production

**Orismilast** has demonstrated potent inhibition of Th1, Th2, and Th17 pathways, which are central to the pathophysiology of psoriasis.[5] Preclinical and clinical studies have confirmed its ability to reduce the secretion of a broad range of pro-inflammatory cytokines.[2]

### **Cytokine Modulation Data**

A biomarker study using tape-stripping and Olink technology on skin samples from the IASOS Phase 2b trial provided quantitative data on cytokine reduction. At week 16, **Orismilast** treatment led to a significant reduction in key disease-driving cytokines in psoriatic lesions.[7] [8][9]



| Cytokine  | Dose          | Mean Percent Reduction from Baseline |  |
|-----------|---------------|--------------------------------------|--|
| IL-17A    | 20 mg BID     | 52%[8][9]                            |  |
| 30 mg BID | 51%[7][9]     |                                      |  |
| TNF-α     | 20 mg BID     | 66%[8][9]                            |  |
| 30 mg BID | 60%[7][9]     |                                      |  |
| CCL20     | 20 mg BID     | 41%[7][9]                            |  |
| 30 mg BID | 54%[7][9]     |                                      |  |
| IL-23     | Not specified | Significant Reduction[7]             |  |
| IL-12B    | Not specified | Significant Reduction[7]             |  |
| IFN-y     | Not specified | Significant Reduction[7]             |  |
| CXCL9     | Not specified | Significant Reduction[7]             |  |
| CXCL10    | Not specified | Significant Reduction[7]             |  |
| IL-17C    | Not specified | Significant Reduction[7]             |  |

Notably, a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) was associated with a 98% reduction in IL-17A protein levels in lesional skin.[8][9]

### **Clinical Efficacy in Psoriasis**

Multiple clinical trials have evaluated the efficacy of **Orismilast** in patients with moderate-to-severe psoriasis. The data consistently show significant improvements in disease severity compared to placebo.

#### Phase 2b IASOS Study (NCT05190419)

This multicenter, randomized, double-blind, placebo-controlled, 16-week, dose-ranging study evaluated a modified-release (MR) formulation of **Orismilast**.[10]

Primary Endpoint: Mean Percentage Change in PASI from Baseline to Week 16[10][11]



| Treatment Group      | Mean % PASI Reduction |
|----------------------|-----------------------|
| Orismilast 20 mg BID | -52.6% to -53%        |
| Orismilast 30 mg BID | -61%                  |
| Orismilast 40 mg BID | -63.7% to -64%        |
| Placebo              | -17.3%                |

#### Secondary Endpoints at Week 16[10][11][12]

| Endpoint | Orismilast 20<br>mg BID | Orismilast 30<br>mg BID | Orismilast 40<br>mg BID | Placebo |
|----------|-------------------------|-------------------------|-------------------------|---------|
| PASI 75  | 39.5%                   | 49.0%                   | 45%                     | 16.5%   |
| PASI 90  | 22.0% - 24.1%           | 22.0%                   | 28.3%                   | 8.3%    |
| IGA 0/1  | 26%                     | 25%                     | 21%                     | 7%      |

### Phase 2a Study

A 16-week, prospective, randomized, double-blind, placebo-controlled trial assessed an immediate-release (IR) formulation of **Orismilast** at a dose of 30 mg. This study also demonstrated a significant improvement in the mean PASI score at week 16 compared to placebo.[1][13]

## Experimental Protocols IASOS Phase 2b Clinical Trial Protocol

The workflow for the IASOS Phase 2b study is outlined below.





Click to download full resolution via product page

Caption: Workflow of the IASOS Phase 2b clinical trial.

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[6][10]
- Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a Psoriasis
   Area and Severity Index (PASI) score of ≥12, body surface area (BSA) involvement of ≥10%,
   and an Investigator's Global Assessment (IGA) score of ≥3.[11]
- Intervention: Patients were randomized to receive Orismilast modified-release tablets at doses of 20 mg, 30 mg, or 40 mg twice daily, or a placebo, for 16 weeks.[10]
- Primary Endpoint: Percentage change in PASI from baseline to week 16.[10][11]
- Biomarker Sub-study: A subset of patients participated in a biomarker analysis involving minimally invasive tape-stripping of lesional and non-lesional skin at baseline and week 16.
   Protein levels of 71 different skin proteins were analyzed using Olink® technology.[7][8][9]

#### **Preclinical Murine Model of Ear Inflammation**

- Model: Chronic oxazolone-induced ear skin inflammation in mice.[14]
- Intervention: Oral administration of Orismilast at doses of 10 mg/kg and 30 mg/kg.[3][14]
- Assessments: Ear thickness was measured as a marker of inflammation. Inflammatory cytokines in the ear tissue were also analyzed.[3][14]
- Results: Orismilast significantly reduced ear thickness and inflammation markers (p < 0.0001).[3][14]</li>

### Safety and Tolerability

The safety findings for **Orismilast** are consistent with what is expected from PDE4 inhibition. [10] The most common adverse events are gastrointestinal-related.[1] A modified-release (MR) formulation was developed to minimize these effects, and a Phase 1 trial showed that the MR



formulation resulted in fewer GI-related adverse events compared to the immediate-release (IR) formulation (16.7% vs. 33.3%).[1][15]

#### Conclusion

**Orismilast**'s mechanism of action, centered on the selective inhibition of PDE4B and PDE4D, provides a targeted approach to modulating the key inflammatory pathways in psoriasis. By increasing intracellular cAMP, **Orismilast** leads to a broad reduction in pro-inflammatory cytokines, including those in the Th1, Th2, and Th17 pathways. Clinical data from Phase 2a and 2b trials have demonstrated statistically significant and clinically meaningful improvements in disease severity, with a manageable safety profile. The development of a modified-release formulation has further improved its tolerability. **Orismilast** holds the potential to be a valuable oral treatment option for patients with moderate-to-severe psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Oral orismilast: Efficacy and safety in moderate-to-severe psoriasis and development of modified release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniontherapeutics.com [uniontherapeutics.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniontherapeutics.com [uniontherapeutics.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. uniontherapeutics.com [uniontherapeutics.com]
- 8. Orismilast, a Potent and Selective <scp>PDE4B</scp>/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis — Olink® [olink.com]







- 9. Orismilast, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orismilast in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. uniontherapeutics.com [uniontherapeutics.com]
- 13. Therapeutic: orismilast for psoriasis [manufacturingchemist.com]
- 14. Pharmacology of orismilast, a potent and selective PDE4 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- To cite this document: BenchChem. [Orismilast's Mechanism of Action in Psoriasis: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608521#orismilast-mechanism-of-action-in-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com